molecular formula C11H12F3NO3 B15219756 (R)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid

(R)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B15219756
M. Wt: 263.21 g/mol
InChI Key: QGQLAUJNHCGALO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The benzyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: ®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)/t8-/m1/s1

InChI Key

QGQLAUJNHCGALO-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O

Origin of Product

United States

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